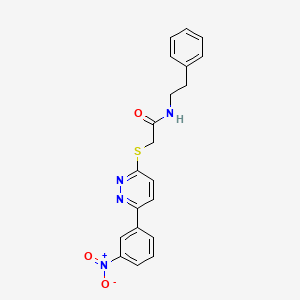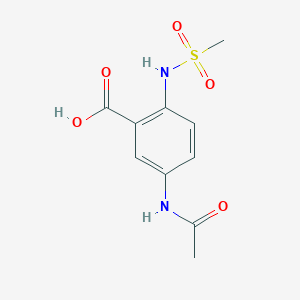
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide, also known as NPTB, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a thioacetamide derivative and has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Biological Activity
Research into the chemical structure similar to 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide focuses on exploring its synthesis and evaluating its biological activities. One relevant study describes the synthesis of novel thieno[2,3-c]pyridazines, starting from a related compound through various chemical reactions. These compounds demonstrated antibacterial activities, suggesting potential therapeutic applications of such chemical structures in treating bacterial infections (Al-Kamali et al., 2014).
Another study explored the pharmaceutical market through patents, reflecting on the diverse applications of pyridazine derivatives in various therapeutic areas such as cardiac, neuroprotective, and cytostatic treatments (Habernickel, 2002). This indicates the broad potential of chemicals within this family for drug development.
Further research into pyridazin-3-one derivatives revealed their utility in synthesizing fused azines, highlighting a methodological innovation in creating compounds with potential for further biological evaluation (Ibrahim & Behbehani, 2014).
Potential in Cognitive Disorder Treatment
One particular study discovered and characterized a pyridazin-3-one derivative as a potent, selective histamine H3 receptor inverse agonist. This compound, identified for its potential in treating attentional and cognitive disorders, demonstrates the significance of pyridazin-3-one derivatives in developing treatments for neurological conditions (Hudkins et al., 2011).
Anti-inflammatory and Analgesic Activities
The synthesis of thiophene, imidazole, and pyridine derivatives, including those related to the pyridazin-3-one family, showed promising anti-inflammatory and analgesic activities. This suggests the compound's chemical structure can be optimized for developing new medications aimed at treating inflammation and pain (Sondhi et al., 2008).
Insecticidal Activity
Exploration into the insecticidal properties of neonicotinoids led to the development of thiamethoxam, a second-generation compound with enhanced activity against various pests. This research signifies the application of pyridazine derivatives in agriculture for pest management, showcasing another dimension of utility outside medical applications (Maienfisch et al., 2001).
properties
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(21-12-11-15-5-2-1-3-6-15)14-28-20-10-9-18(22-23-20)16-7-4-8-17(13-16)24(26)27/h1-10,13H,11-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCSFKLNBPTJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)


![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)
![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)
![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)



![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)

